molecular formula C10H15N3O2S B13314772 N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide

N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B13314772
M. Wt: 241.31 g/mol
InChI Key: BIALZBXUPIXOEY-MQWKRIRWSA-N
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Description

N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with a molecular weight of 314.24 g/mol This compound is characterized by the presence of a pyrrolidine ring, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with (4S)-4-methoxypyrrolidine in the presence of coupling reagents . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as proline and pyrrolizines.

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine and benzothiazole.

Uniqueness

N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to the combination of its pyrrolidine and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H15N3O2S/c1-6-9(16-5-12-6)10(14)13-7-3-11-4-8(7)15-2/h5,7-8,11H,3-4H2,1-2H3,(H,13,14)/t7?,8-/m0/s1

InChI Key

BIALZBXUPIXOEY-MQWKRIRWSA-N

Isomeric SMILES

CC1=C(SC=N1)C(=O)NC2CNC[C@@H]2OC

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CNCC2OC

Origin of Product

United States

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